1H-isoindole-1,3(2H)-dithione

Descripción general

Descripción

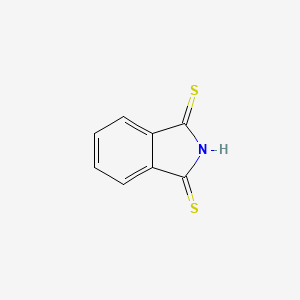

Isoindolina-1,3-Ditiona es un compuesto heterocíclico con la fórmula molecular C₈H₅NS₂. Se caracteriza por un sistema de anillos fusionados que contiene átomos de nitrógeno y azufre.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Isoindolina-1,3-Ditiona puede sintetizarse mediante varios métodos. Un enfoque común involucra la reacción del anhídrido ftálico con tiourea en condiciones ácidas, lo que lleva a la formación del compuesto ditiona deseado. La reacción generalmente requiere calentamiento y la presencia de un catalizador para proceder de manera eficiente .

Métodos de Producción Industrial: En entornos industriales, la síntesis de Isoindolina-1,3-Ditiona a menudo implica reacciones de lotes a gran escala. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador. El uso de reactores de flujo continuo también se explora para mejorar la eficiencia de producción y reducir el desperdicio .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Isoindolina-1,3-Ditiona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la Isoindolina-1,3-Ditiona en sus derivados de tiol correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Se emplean nucleófilos como aminas y alcoholes en condiciones básicas o ácidas.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Varios derivados sustituidos de isoindolina-1,3-ditiona.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 1H-isoindole-1,3(2H)-dithione derivatives typically involves various methods such as condensation reactions and cyclization processes. These methods lead to the formation of compounds with varying substituents that can significantly influence their biological activity.

- Example Synthesis : A study synthesized several derivatives through the reaction of isoindole-1,3-dione with thioketones. The resulting compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures .

Antimicrobial Properties

Research has shown that this compound derivatives exhibit potent antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated significant inhibition zones comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Inhibition Zone |

|---|---|---|

| Compound 1 | Antibacterial | 15 mm |

| Compound 2 | Antifungal | 8 mm |

Anticancer Activity

Several derivatives have been evaluated for their anticancer properties, showing effectiveness against human cancer cell lines such as Caco-2 and HCT-116. Notably, these compounds induced apoptosis and arrested the cell cycle in treated cells .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in the context of Alzheimer's disease. Compounds have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegeneration. Molecular docking studies have provided insights into their binding affinities and mechanisms of action .

Case Study: Antimicrobial Evaluation

A recent study synthesized a series of isoindole derivatives and evaluated their antimicrobial activity against specific bacterial strains. The results indicated that certain compounds were more effective than traditional treatments, highlighting their potential as novel antimicrobial agents .

Case Study: Neurodegenerative Disease Research

Another research effort focused on the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could serve as lead candidates for developing new treatments aimed at inhibiting cholinesterases and reducing amyloid plaque formation .

Mecanismo De Acción

El mecanismo mediante el cual la Isoindolina-1,3-Ditiona ejerce sus efectos implica interacciones con varios objetivos moleculares. Por ejemplo, en sistemas biológicos, el compuesto puede interactuar con enzimas y proteínas, lo que lleva a la inhibición o activación de vías específicas. Los átomos de azufre en el compuesto juegan un papel crucial en estas interacciones, a menudo formando enlaces covalentes con moléculas diana .

Compuestos Similares:

Isoindolina-1,3-Diona: Similar en estructura pero carece de los átomos de azufre presentes en la Isoindolina-1,3-Ditiona.

Ftalimida: Otro compuesto relacionado, comúnmente utilizado en la síntesis de productos farmacéuticos.

Tioamidas: Compuestos que contienen azufre y nitrógeno, similares a la Isoindolina-1,3-Ditiona

Singularidad: La Isoindolina-1,3-Ditiona es única debido a sus átomos de azufre duales, que imparten una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para desarrollar nuevos materiales y agentes terapéuticos .

Comparación Con Compuestos Similares

Isoindoline-1,3-Dione: Similar in structure but lacks the sulfur atoms present in Isoindolin-1,3-Dithione.

Phthalimide: Another related compound, commonly used in the synthesis of pharmaceuticals.

Thioamides: Compounds containing sulfur and nitrogen, similar to Isoindolin-1,3-Dithione

Uniqueness: Isoindolin-1,3-Dithione is unique due to its dual sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Actividad Biológica

1H-Isoindole-1,3(2H)-dithione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological potential, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes sulfur atoms, contributing to its reactivity and biological activity. The molecular formula is with notable features such as:

- Molecular Weight : 195.28 g/mol

- Melting Point : Variable depending on substitution patterns.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular:

- Fungicidal Activity : Some derivatives have shown effectiveness against various fungal strains, indicating potential use in antifungal therapies .

- Bacterial Inhibition : Compounds have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of success.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition:

- COX Inhibition : Several derivatives were found to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Notably, some compounds showed a higher COX-2/COX-1 ratio compared to meloxicam, a standard anti-inflammatory drug .

Antioxidant Activity

This compound derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS):

- Oxidative Stress Scavenging : The compounds exhibited significant antioxidant activity, which is crucial for protecting cells from oxidative damage .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phthalic acid with dithiophosphates or through the alkylation of dithiophthalimide under controlled conditions. Recent advancements have focused on developing more efficient synthetic routes:

| Method | Description | Yield |

|---|---|---|

| Traditional Method | Reaction of phthalic acid with Lawesson’s reagent | Moderate |

| New One-Pot Synthesis | Reaction of N-substituted 2,N-dilithiobenzothioamides with isothiocyanates | High (up to 92%) |

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that specific derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Antimicrobial Efficacy : Another investigation reported that certain synthesized compounds exhibited potent antifungal activity against Candida species, suggesting their utility in treating fungal infections .

- Oxidative Stress Research : Research indicated that these compounds could mitigate oxidative stress in neuronal cells, presenting possibilities for neuroprotective applications .

Propiedades

Número CAS |

18138-19-7 |

|---|---|

Fórmula molecular |

C8H5NS2 |

Peso molecular |

179.3 g/mol |

Nombre IUPAC |

isoindole-1,3-dithione |

InChI |

InChI=1S/C8H5NS2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |

Clave InChI |

CMTSCLKCQBPLSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=S)NC2=S |

SMILES canónico |

C1=CC=C2C(=C1)C(=S)NC2=S |

Apariencia |

Solid powder |

Key on ui other cas no. |

18138-19-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

isoindolin-1,3-dithione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.